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Compound of Interest

Compound Name: 5-azido-2-methyl-1H-indole
Cat. No.: B8606907
Get Quote
\ J

Executive Summary & Application Context

5-Azido-2-methyl-1H-indole is a specialized photoaffinity probe and tryptophan mimic used
extensively in structural biology and medicinal chemistry. Its primary utility lies in the aryl azide
moiety, which functions as a photolabile group. Upon UV irradiation, this group generates a
highly reactive nitrene intermediate capable of forming covalent bonds with nearby
nucleophiles or carbon centers, thereby "freezing" transient biological interactions.

The UV-Vis absorbance spectrum is the critical quality control (QC) and experimental readout
for this compound. It serves two distinct purposes:

o Quantification: Determining concentration prior to labeling experiments.

» Activation Monitoring: Verifying the integrity of the azide group (dark state) and confirming its
successful photolysis (irradiated state).

Physicochemical Profile

Before spectral analysis, the compound's physical state must be standardized.
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Property Value /| Description

Molecular Formula

Molecular Weight 172.19 g/mol

Appearance Pale yellow to tan solid (light sensitive)

Soluble in organic solvents (DMSO, DMF,

Methanol, Ethanol). Sparingly soluble in water.

Solubility

Heat and Shock Sensitive. Decomposes upon

Stability

exposure to UV light or temperatures >70°C.

UV-Vis Spectral Characteristics

The absorbance spectrum of 5-azido-2-methyl-1H-indole is a superposition of the indole

aromatic system and the azido auxochrome.

The "Dark" Spectrum (Intact Compound)

In the absence of light, the compound exhibits a characteristic profile distinct from

unsubstituted indole. The 2-methyl group induces a slight bathochromic (red) shift and

hyperchromic effect compared to the parent indole, while the 5-azido group introduces a

significant absorption band in the near-UV region.

Extinction
Wavelength (

Band Assignment Coefficient (

) )

Structural Origin

Primary Indole Band 215 — 220 nm ~25,000 — 30,000

(Indole core)

Secondary Indole - _ Indole
y 270 — 290 5,000 — 8,000 (
Band
)
Azide Activation Band 305 — 315 nm ~13,300 (Azide-Indole

conjugation)
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Critical Note on

: The extinction coefficient at the activation wavelength (~310 nm) is the most
critical parameter for photoactivation experiments. Based on analogous 5-
azidoindole-3-acetic acid data, a value of 13,300

is the standard reference for concentration calculations in this region [1].

Solvent Effects (Solvatochromism)

The position of the azide activation band is sensitive to solvent polarity:
e Non-polar (Cyclohexane): Sharper bands, slight blue shift (
nm).
o Polar Protic (Methanol/Ethanol): Broader bands, slight red shift (
nm).

e Polar Aprotic (DMSO): Significant broadening; often used for stock solutions.

Photochemical Activation & Spectral Evolution

The "Action Spectrum” of 5-azido-2-methyl-1H-indole is defined by its response to UV
irradiation. The photolysis process is irreversible and can be tracked in real-time by UV-Vis
spectroscopy.

Photolysis Mechanism

Upon irradiation with UV light (typically 300-365 nm), the aryl azide eliminates molecular
nitrogen (

) to form a singlet nitrene. This intermediate can undergo intersystem crossing to a triplet
nitrene or ring expansion to a dehydroazepine.
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Spectral Changes (The "Bleaching" Effect)

Monitoring the reaction involves tracking the disappearance of the specific azide bands.
o Time 0 (Dark): Strong absorbance at 310 nm.
e Irradiation (t > 0): Rapid decrease in absorbance at 310 nm (Bleaching).

o Endpoint: The peak at 310 nm disappears or stabilizes at a significantly lower baseline, often
accompanied by the appearance of new, broad absorption bands at lower wavelengths
(<260 nm) representing the amine or polymeric photoproducts.

Diagram: Photochemical Activation Pathway

Triplet Nitrene Radical Abstraction

IsC
5-Azido-2-Me-Indole hv (310 nm] Excited Singlet -N2 Singlet Nitrene ) . Covalent Adduct
(Ground State) (S1) (Highly Reactive) Insertion/Addition (or Ring Expansion)

Click to download full resolution via product page
Caption: Photochemical pathway of 5-azido-2-methyl-1H-indole. The UV-induced loss of

generates the reactive nitrene species responsible for labeling.

Experimental Protocol: Accurate Spectral

Measurement
Reagents & Equipment

e Solvent: Spectroscopic grade Methanol or Ethanol (preferred for clear UV cutoff).
e Blank: Pure solvent from the same batch.
e Cuvette: Quartz (UV-transparent), 1 cm path length.

e Light Source: Deuterium/Tungsten lamp (190-900 nm range).

Step-by-Step Workflow
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Stock Preparation: Dissolve ~1-2 mg of 5-azido-2-methyl-1H-indole in 1 mL DMSO to
create a high-concentration stock. Perform in low light.

Dilution: Dilute the stock into Methanol to achieve a final concentration of approximately 50

o Target Absorbance: 0.5 - 0.8 AU at 310 nm.
Baseline Correction: Run a baseline scan with pure Methanol.
Dark Scan: Measure the sample spectrum from 200 nm to 500 nm. Record

and Absorbance (
).

Photolysis Test (Optional QC):

o Expose the cuvette to a UV lamp (365 nm handheld or crosslinker) for 30 seconds.
o Rescan.[1]

o Repeat until no further change in the 310 nm peak is observed.

Calculation:

Where

and

Diagram: QC Workflow
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Caption: Quality Control workflow to verify the photoactivity of the azido probe using UV-Vis
spectroscopy.

Safety & Handling

o Explosion Hazard: While 5-azido-2-methyl-1H-indole is generally stable in small quantities,
organic azides can be explosive. Do not concentrate solutions to dryness with heat.

« Toxicity: Indole derivatives can be biologically active. Handle with gloves and in a fume hood.

o Waste: Dispose of azide-containing solutions in separate waste containers; do not mix with
acids (risk of hydrazoic acid formation) or heavy metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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